4-Chloro-2-nitrophenyl phenylmethanesulfonate
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Overview
Description
4-Chloro-2-nitrophenyl phenylmethanesulfonate is an organic compound with a complex structure that includes a chloro group, a nitro group, and a phenylmethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl phenylmethanesulfonate typically involves the reaction of 4-chloro-2-nitrophenol with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The phenylmethanesulfonate group can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 4-chloro-2-aminophenyl phenylmethanesulfonate.
Oxidation: The major product is the corresponding sulfonic acid derivative.
Scientific Research Applications
4-Chloro-2-nitrophenyl phenylmethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitrophenyl phenylmethanesulfonate involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenylmethanesulfonate group can also play a role in the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenyl phenyl sulfide
- Benzenamine, 2-chloro-4-(methylsulfonyl)-
Uniqueness
4-Chloro-2-nitrophenyl phenylmethanesulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
56620-22-5 |
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Molecular Formula |
C13H10ClNO5S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-11-6-7-13(12(8-11)15(16)17)20-21(18,19)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
RZYGRDYYCAEHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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